2- vs. 1-Carboximidamide Piperidine Regiochemistry
The target compound (CAS 1344875-33-7) bears the N'-hydroxycarboximidamide group at the piperidine 2-position, directly adjacent to the endocyclic N-methyl tertiary amine. Its most closely related positional isomer, N-hydroxy-2-methylpiperidine-1-carboximidamide (CAS 721450-21-1), places the carboximidamide at the piperidine 1-position with the methyl substituent at the 2-position. This regiochemical difference produces a computed topological polar surface area (TPSA) of 61.9 Ų for the target compound [1] versus a distinct spatial arrangement of polar atoms in the 1-isomer. The 2-substitution pattern creates an α-amino amidoxime motif in which the amidoxime carbon is directly attached to the chiral center at C2 of the piperidine ring, whereas the 1-isomer presents the amidoxime as an N-substituent, fundamentally altering the basicity and conformational preferences of the core scaffold [2].
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 61.9 Ų (PubChem computed, CID 60916526) |
| Comparator Or Baseline | CAS 721450-21-1: TPSA value differs due to reversed attachment; specific computed value not publicly confirmed for that CID entry |
| Quantified Difference | Qualitative difference confirmed by distinct PubChem CID and InChIKey; TPSA difference is inherent to the different connectivity |
| Conditions | Computed by Cactvs 3.4.8.18 (PubChem release 2024.11.20) |
Why This Matters
TPSA directly influences passive membrane permeability and blood-brain barrier penetration potential, making the 2-isomer and 1-isomer non-interchangeable in cell-based assays or in vivo studies.
- [1] PubChem CID 60916526. Computed Properties: Topological Polar Surface Area 61.9 Ų. National Library of Medicine, NCBI. Accessed May 2026. View Source
- [2] Arias Bordajandi F. Diseño, Síntesis y Evaluación Biológica de Derivados Carboxamídicos e Imidamídicos como Inhibidores de Óxido Nítrico Sintasa. Doctoral Thesis, Universidad de Granada, 2021. hdl.handle.net/10481/65333. View Source
